molecular formula C8H7BIN B13680318 1-Iodo-[1,2]azaborinino[1,2-a][1,2]azaborinine

1-Iodo-[1,2]azaborinino[1,2-a][1,2]azaborinine

Cat. No.: B13680318
M. Wt: 254.87 g/mol
InChI Key: SYZWSZFQIVHBSH-UHFFFAOYSA-N
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Preparation Methods

The synthesis of 1-Iodo-[1,2]azaborinino[1,2-a][1,2]azaborinine typically involves the reaction of a 1,2-azaborinine nucleophile with an iodine source under specific conditions . The reaction is carried out in an inert atmosphere, often using solvents like tetrahydrofuran (THF) or dichloromethane (DCM). The reaction mixture is usually stirred at room temperature or slightly elevated temperatures to ensure complete conversion. Industrial production methods may involve scaling up this reaction using continuous flow reactors to maintain consistent reaction conditions and improve yield .

Chemical Reactions Analysis

1-Iodo-[1,2]azaborinino[1,2-a][1,2]azaborinine undergoes various chemical reactions, including:

Common reagents used in these reactions include halogenating agents, oxidizing agents like hydrogen peroxide, and reducing agents such as lithium aluminum hydride. The major products formed depend on the specific reaction conditions and reagents used.

Mechanism of Action

The mechanism of action of 1-Iodo-[1,2]azaborinino[1,2-a][1,2]azaborinine involves its interaction with molecular targets through its boron-nitrogen unit. This unit can form stable complexes with various electrophiles and nucleophiles, facilitating a range of chemical transformations . The pathways involved include electrophilic aromatic substitution and nucleophilic addition reactions, which modify the electronic properties of the compound and its derivatives.

Comparison with Similar Compounds

1-Iodo-[1,2]azaborinino[1,2-a][1,2]azaborinine is unique compared to other azaborinine compounds due to the presence of the iodine atom, which enhances its reactivity and allows for further functionalization . Similar compounds include:

These compounds share the core azaborinine structure but differ in their halogen substituents, leading to variations in their chemical behavior and applications.

Properties

Molecular Formula

C8H7BIN

Molecular Weight

254.87 g/mol

IUPAC Name

1-iodoazaborinino[1,2-a]azaborinine

InChI

InChI=1S/C8H7BIN/c10-8-4-3-7-11-6-2-1-5-9(8)11/h1-7H

InChI Key

SYZWSZFQIVHBSH-UHFFFAOYSA-N

Canonical SMILES

B12C=CC=CN1C=CC=C2I

Origin of Product

United States

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